Ethyl 5-bromo-2,3-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFCFSFNZQGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675233 | |
| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-10-2 | |
| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the molecular properties, a plausible synthetic route, and potential applications of this compound for researchers in the pharmaceutical sciences.
Physicochemical Properties
The exact physicochemical properties of this compound are not widely reported in commercial catalogs, suggesting it is a compound that typically requires custom synthesis for research purposes. However, based on its structure, we can predict its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₂O₂ | Calculated |
| Molecular Weight | 265.05 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Analogy to similar compounds |
Synthesis of this compound
A likely synthetic pathway for this compound involves a two-step process starting from the corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid.
-
Bromination of 2,3-difluorobenzoic acid: The synthesis of the precursor, 5-bromo-2,3-difluorobenzoic acid, can be achieved through electrophilic bromination of 2,3-difluorobenzoic acid. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid.
-
Esterification: The resulting 5-bromo-2,3-difluorobenzoic acid can then be converted to its ethyl ester via a standard esterification reaction. A common method is the Fischer esterification, which involves refluxing the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 5-bromo-2,3-difluorobenzoic acid
-
To a stirred solution of 2,3-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum to yield 5-bromo-2,3-difluorobenzoic acid.
Part B: Synthesis of this compound
-
Suspend 5-bromo-2,3-difluorobenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Applications in Drug Development
Halogenated benzoic acids and their esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The core phenyl ring can be further functionalized at the bromine position via Suzuki, Stille, or other cross-coupling reactions to introduce diverse substituents. This allows for the rapid generation of libraries of compounds for screening against various biological targets.
-
Modulation of Physicochemical Properties: The two fluorine atoms can significantly influence the electronic properties of the molecule, as well as its lipophilicity and metabolic stability. Strategic incorporation of this moiety into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic profiles.
-
Precursor to Complex Heterocycles: This compound can serve as a precursor for the synthesis of more complex heterocyclic systems that are often found in the core structures of modern drugs.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds such as brominated and fluorinated benzoic acids are known to be irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable, albeit not commonly cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through standard organic chemistry transformations. The unique combination of bromo and difluoro substituents on the aromatic ring provides a powerful tool for chemists to design and synthesize novel compounds with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this versatile chemical intermediate in their drug development programs.
References
- Due to the specific nature of this compound, direct literature references are not readily available.
An In-Depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate for Researchers and Drug Development Professionals
Introduction
Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable synthon for the introduction of fluorinated moieties into complex molecules. The presence of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers a detailed exploration of the chemical characteristics and practical applications of this versatile compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1260677-99-3 | [1] |
| Molecular Formula | C₉H₇BrF₂O₂ | [2] |
| Molecular Weight | 265.05 g/mol | [2] |
| Appearance | Likely a solid or liquid | Inferred |
| Purity | Typically ≥95% | [2] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm) and two aromatic protons. The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, and the six aromatic carbons. The carbon signals in the aromatic region will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will be crucial for confirming the substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group and other fragments from the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), as well as C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-Br stretching vibrations (in the fingerprint region).
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 5-bromo-2,3-difluorobenzoic acid, followed by its esterification.
Synthesis of 5-bromo-2,3-difluorobenzoic Acid
The precursor, 5-bromo-2,3-difluorobenzoic acid (CAS: 887585-64-0), is a key intermediate.[3] While a specific protocol for its synthesis was not found in the provided search results, a general approach would involve the bromination of 2,3-difluorobenzoic acid.
Conceptual Workflow for Synthesis of the Precursor:
Figure 1. Conceptual workflow for the synthesis of the carboxylic acid precursor.
Esterification of 5-bromo-2,3-difluorobenzoic Acid
The final step is the conversion of the carboxylic acid to its ethyl ester. Several standard esterification methods can be employed.
This classical method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is typically heated to reflux to drive the equilibrium towards the product.[6][7]
Detailed Protocol for Fischer-Speier Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using a large excess of ethanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.[5]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
Reflux: Heating the reaction increases the reaction rate and helps to achieve equilibrium faster.
For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
Conceptual Workflow for Steglich Esterification:
Figure 2. Conceptual workflow for the Steglich esterification.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromine and fluorine substituents on the aromatic ring.
Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[9][10] This is a powerful method for synthesizing biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.[11][12] This is a key transformation in the synthesis of many pharmaceuticals.
General Scheme for Cross-Coupling Reactions:
Figure 3. Key cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nature of the two fluorine atoms and the ester group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile. The position of substitution will be directed by the combined electronic effects of the substituents.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data for this compound is not available, data for related compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[13]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Applications in Drug Discovery and Agrochemicals
The unique properties imparted by the fluorinated and brominated benzene ring make this compound a valuable building block in the synthesis of novel bioactive molecules. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, and can also influence the pKa and lipophilicity of a molecule, thereby improving its pharmacokinetic profile. The bromine atom provides a versatile point of attachment for further molecular elaboration through cross-coupling reactions. This compound and its derivatives have potential applications in the development of new herbicides, fungicides, and insecticides.[13]
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic transformations, and its reactivity, particularly at the bromine position, allows for a wide range of further functionalization. A thorough understanding of its chemical properties and safe handling procedures is essential for its effective utilization in research and development.
References
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Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminothiophene dihydrochloride, 99%. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.
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National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
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Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
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YouTube. (2020, September 9). Suzuki reaction example. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
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ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-2, 3-difluorobenzoic acid, min 97%, 1 gram. Retrieved from [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-bromo-2,3-difluorobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts distinct electronic and lipophilic properties that are advantageous in the design of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering a robust framework for its characterization.
Molecular Structure and Key Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic signatures. The molecule consists of a benzene ring substituted with a bromo group, two fluoro groups, and an ethyl ester moiety. The relative positions of these substituents are critical in determining the electronic environment of each atom and, consequently, their spectroscopic behavior.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol
A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 1H | Ar-H |
| ~7.4 - 7.2 | m | 1H | Ar-H |
| 4.41 | q | 2H | -O-CH₂ -CH₃ |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
Interpretation and Rationale
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons and the two sets of protons in the ethyl group.
-
Aromatic Protons: The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern of the benzene ring. They are expected to appear as multiplets in the downfield region of the spectrum (typically between 7.0 and 8.0 ppm) due to coupling with each other and with the fluorine atoms. The electron-withdrawing effects of the halogens and the ester group will deshield these protons.
-
Ethyl Group Protons: The ethyl group gives rise to a quartet and a triplet. The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom, which deshields them, causing their signal to appear as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-O-CH₂-CH₃ ) are further from the electronegative oxygen and appear as a triplet around 1.4 ppm, resulting from coupling with the two methylene protons. This characteristic ethyl pattern is a key identifier.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C =O (Ester) |
| ~150 - 110 | Ar-C |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum is predicted to show several signals corresponding to the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically around 164 ppm.
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the region of 110-150 ppm. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which can be observed in a coupled spectrum. The carbon attached to the bromine will also have a characteristic chemical shift.
-
Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the adjacent oxygen and is expected around 62 ppm. The terminal methyl carbon (-O-CH₂-CH₃ ) is the most shielded carbon and will appear at the upfield end of the spectrum, around 14 ppm. This is consistent with data for similar ethyl esters.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol
The IR spectrum can be obtained using a neat sample (if liquid) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if solid). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Weak-Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 - 1000 | Strong | C-F stretch |
| Below 800 | Medium-Strong | C-Br stretch |
Interpretation and Rationale
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and C-O bonds of the ester group, as well as the C-F bonds.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretch of the ester.
-
C-H Stretches: Weaker bands for aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C-F and C-Br Stretches: Strong absorptions for the C-F bonds are expected in the 1100-1000 cm⁻¹ region. The C-Br stretch will appear at lower wavenumbers, typically below 800 cm⁻¹. The presence and position of these bands are crucial for confirming the halogenation pattern.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 264/266 | Molecular ion peak ([M]⁺ and [M+2]⁺) |
| 219/221 | Loss of -OCH₂CH₃ (ethoxy group) |
| 185/187 | Loss of -COOCH₂CH₃ (ethyl ester group) |
| 157/159 | Loss of Br |
Interpretation and Rationale
-
Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, at m/z 264 and 266. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule. The molecular weight of this compound is approximately 265.04 g/mol .
-
Fragmentation Pattern: The molecule will fragment in a predictable manner under EI conditions. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 219/221, and the loss of the entire ethyl ester group (-COOCH₂CH₃) to yield a fragment at m/z 185/187. The loss of the bromine atom would result in a fragment at m/z 157.
Workflow for Spectroscopic Analysis
The following workflow outlines a systematic approach to the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic elucidation of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation and purity assessment of this compound. Each technique offers complementary information that, when considered together, allows for a high degree of confidence in the assigned structure. This guide serves as a valuable resource for scientists and researchers working with this and related halogenated aromatic compounds, facilitating efficient and accurate characterization.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Mercier, S. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9476–9481. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Measurement of a Halogen Bond Energy | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl bromodifluoroacetate. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. PubChem. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (2019). Spectroscopic Measurement of a Halogen Bond Energy. PubMed. Retrieved from [Link]
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American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
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American Chemical Society. (n.d.). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry. Retrieved from [Link]
-
Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
National Institutes of Health. (n.d.). Ethyl 3-bromobenzoate. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Ethyl 5-bromo-2,3-difluorobenzoate
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-bromo-2,3-difluorobenzoate, a halogenated aromatic ester, represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Its multifaceted structure, featuring a bromine atom, two fluorine atoms, and an ethyl ester group, presents a unique and informative fragmentation pattern in mass spectrometry. This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization. By dissecting its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document aims to equip the reader with the foundational knowledge to interpret and predict the mass spectra of this and structurally related molecules.
The principles of mass spectrometry are founded on the generation of gas-phase ions from a sample, their separation based on their mass-to-charge ratio (m/z), and their subsequent detection. The fragmentation of these ions within the mass spectrometer provides a molecular fingerprint, offering invaluable insights into the compound's structure. For a molecule like this compound, understanding these fragmentation patterns is not merely an academic exercise but a critical step in confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.
Predicted Mass Spectrometry Fragmentation of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation can be confidently predicted by dissecting the known fragmentation patterns of its constituent functional groups: ethyl esters, aromatic rings, and halogen substituents.[1]
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is typically rich in fragment ions, providing a detailed structural fingerprint. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1]
The fragmentation of this compound under EI is anticipated to proceed through several key pathways:
-
Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the bond between the carbonyl carbon and the ethoxy group.[1] This results in the formation of a stable acylium ion.
-
Loss of an Ethylene Molecule (CH2=CH2) via McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation of the corresponding carboxylic acid.
-
Loss of a Bromine Atom (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).
-
Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.
-
Cleavage of the Ester Group: The entire ester group can be cleaved, leading to the formation of a bromodifluorophenyl radical cation.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z (79Br / 81Br) | Proposed Fragment Ion | Formation Pathway |
| 264 / 266 | [M]+• | Molecular Ion |
| 219 / 221 | [M - •OCH2CH3]+ | Loss of ethoxy radical |
| 236 / 238 | [M - CH2=CH2]+• | McLafferty Rearrangement |
| 185 / 185 | [M - •Br]+ | Loss of bromine radical |
| 191 / 193 | [M - •OCH2CH3 - CO]+ | Loss of ethoxy radical followed by loss of CO |
| 193 / 195 | [M - COOCH2CH3]+• | Loss of the entire ester group |
Visualizing the EI Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation cascade of this compound.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+.[2] Fragmentation in ESI is usually induced by collision-induced dissociation (CID) in the mass spectrometer (MS/MS). The fragmentation of the protonated molecule is expected to be less extensive than in EI.
For this compound, the protonation is likely to occur at the carbonyl oxygen. The primary fragmentation pathways in positive ion ESI-MS/MS are predicted to be:
-
Loss of an Ethylene Molecule (CH2=CH2): The protonated molecule can readily lose a neutral ethylene molecule, resulting in the formation of the protonated 5-bromo-2,3-difluorobenzoic acid.
-
Loss of Ethanol (CH3CH2OH): A common fragmentation for protonated ethyl esters is the neutral loss of ethanol, leading to the formation of an acylium ion. This is often a dominant fragmentation pathway.
-
Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of ethanol can further lose a molecule of carbon monoxide.
Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS
| Precursor Ion m/z (79Br / 81Br) | Fragment Ion m/z (79Br / 81Br) | Proposed Fragment Ion | Formation Pathway |
| 265 / 267 ([M+H]+) | 237 / 239 | [M+H - CH2=CH2]+ | Loss of ethylene |
| 265 / 267 ([M+H]+) | 219 / 221 | [M+H - CH3CH2OH]+ | Loss of ethanol |
| 219 / 221 | 191 / 193 | [Fragment - CO]+ | Loss of carbon monoxide |
Visualizing the ESI-MS/MS Fragmentation Pathway
The following diagram illustrates the predicted ESI-MS/MS fragmentation of the protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]+.
Experimental Protocol: Mass Spectrometric Analysis
To obtain a mass spectrum of this compound, the following is a generalized experimental protocol.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: For ESI analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For direct infusion EI, the concentration may need to be adjusted based on the instrument's sensitivity.
Instrumentation and Parameters
For Electron Ionization (EI-MS):
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used for EI analysis of volatile compounds.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
For Electrospray Ionization (ESI-MS):
-
Instrument: A liquid chromatograph-mass spectrometer (LC-MS) or a direct infusion ESI source.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 100-500.
-
For MS/MS: Select the precursor ions (m/z 265 and 267) and apply a collision energy of 10-30 eV to induce fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups, a detailed and predictive interpretation of its mass spectrum is achievable. The hard ionization of EI is expected to yield a complex fragmentation pattern, revealing the core aromatic structure and the lability of the ester and bromo substituents. Conversely, the soft ionization of ESI, coupled with MS/MS, will likely provide more controlled fragmentation, primarily involving the loss of neutral molecules from the protonated species. This guide serves as a robust framework for researchers to approach the analysis of this and similar halogenated aromatic compounds, enabling confident structural confirmation and characterization in the rigorous environment of pharmaceutical and chemical research.
References
-
Rapid Communications in Mass Spectrometry. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
-
PubChem. 5-Bromo-2,4-difluorobenzoic acid. [Link]
-
mzCloud. Ethyl benzoate. [Link]
-
PubChem. Ethyl benzoate. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]
-
ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. [Link]
-
PubChem. Ethyl 2-bromobenzoate. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
Sources
An In-depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate as a Research Chemical
This guide provides a comprehensive technical overview of Ethyl 5-bromo-2,3-difluorobenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific ester, this document synthesizes information from its parent carboxylic acid, closely related analogs, and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
This compound belongs to a class of poly-halogenated benzene derivatives that are of increasing interest in the development of novel therapeutics and functional materials. The strategic placement of bromo and fluoro substituents on the phenyl ring imparts unique physicochemical properties, making it a versatile intermediate for a range of chemical transformations.
The bromine atom serves as a key functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1]. The fluorine atoms, on the other hand, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug discovery[2]. The ethyl ester moiety provides a stable, yet readily cleavable group, allowing for further derivatization of the carboxylic acid functionality.
This guide will delve into the synthesis, key reactions, and potential applications of this compound, providing both theoretical grounding and practical, step-by-step protocols.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₇BrF₂O₂ | Structural |
| Molecular Weight | 265.05 g/mol | Structural |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar ethyl benzoates |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolation from related halogenated ethyl benzoates |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); Insoluble in water | General properties of organic esters |
| CAS Number | Not readily available in public databases |
Synthesis and Purification
The most logical and common route to this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid.
Synthesis of 5-bromo-2,3-difluorobenzoic acid
The synthesis of the parent acid is a critical first step. While a specific procedure for 5-bromo-2,3-difluorobenzoic acid is not detailed in the provided search results, a general approach involves the bromination of 2,3-difluorobenzoic acid.
Conceptual Workflow for Synthesis of the Precursor Acid
Sources
Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction of "Ethyl 5-bromo-2,3-difluorobenzoate" with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has proven indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility is underscored by its typically mild conditions and tolerance for a wide array of functional groups, which allows for the late-stage introduction of alkynyl moieties into complex molecular architectures.[2]
This guide provides a detailed technical overview and practical protocols for the Sonogashira reaction of Ethyl 5-bromo-2,3-difluorobenzoate with various terminal alkynes. The presence of two electron-withdrawing fluorine atoms and an ester group on the aromatic ring renders this substrate particularly interesting. These substituents activate the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Understanding and controlling the reactivity of such electron-deficient substrates is crucial for the efficient synthesis of novel compounds in drug discovery and materials science.
Reaction Principle and Mechanistic Insights
The Sonogashira coupling proceeds via a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide and the alkyne. The cycle is generally understood to proceed through the following key steps:
-
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynylated product and regenerate the Pd(0) catalyst.
The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.
The presence of electron-withdrawing fluorine atoms on the aryl ring of this compound enhances the electrophilicity of the carbon-bromine bond, thereby facilitating the rate-determining oxidative addition step.
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (if using a ligand-free Pd source, e.g., PPh₃, XPhos)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including Schlenk flasks or equivalent
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., diethyl ether, ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for column chromatography)
General Protocol for the Sonogashira Coupling of this compound
This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Base:
-
Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of the Terminal Alkyne:
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
The reaction can be stirred at room temperature or heated to a suitable temperature (typically between 40-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.
-
Copper-Free Sonogashira Protocol
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can be employed to mitigate this issue.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a suitable ligand like XPhos (4 mol%)), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Establish an inert atmosphere as described in the general protocol.
-
-
Addition of Solvent and Alkyne:
-
Add the anhydrous solvent (e.g., Toluene or Dioxane) and the terminal alkyne (1.2 equiv.).
-
-
Reaction and Work-up:
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
The work-up and purification procedures are similar to the copper-catalyzed protocol.
-
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table provides a starting point for the optimization of the Sonogashira coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |
| Aryl Halide | This compound | This compound | This compound | The electron-withdrawing nature of the fluoro and ester groups activates the C-Br bond. |
| Alkyne | Phenylacetylene | 1-Hexyne | Trimethylsilylacetylene | The steric and electronic properties of the alkyne can influence reaction rates. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Pd(PPh₃)₂Cl₂ is a common and robust choice. Bulky, electron-rich ligands like XPhos can be beneficial for challenging couplings. |
| Copper Co-catalyst | CuI (4 mol%) | CuI (5 mol%) | None (Copper-free) | Essential for the classical Sonogashira, but can be omitted in some protocols to avoid homocoupling. |
| Base | Triethylamine (2.5 eq) | Diisopropylethylamine (3.0 eq) | Cs₂CO₃ (2.0 eq) | Amine bases act as both a base and a ligand. Inorganic bases are often used in copper-free systems. |
| Solvent | THF | DMF | Toluene | The choice of solvent can affect solubility and reaction temperature. |
| Temperature (°C) | 60 | 70 | 80 | Higher temperatures may be required for less reactive alkynes. |
| Reaction Time (h) | 4 - 8 | 6 - 12 | 12 - 24 | Reaction times will vary depending on the specific substrates and conditions. |
| Typical Yield (%) | 80 - 95 | 75 - 90 | 85 - 98 | Yields are generally high for this activated aryl bromide. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage. Consider using a more active catalyst/ligand system. |
| Insufficiently inert atmosphere | Ensure the reaction is set up under a rigorously inert atmosphere. Degas the solvent prior to use. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with copper catalyst | Thoroughly degas the reaction mixture. Consider switching to a copper-free protocol. |
| Decomposition of starting materials or product | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction closely. |
| Difficulty in purification | Formation of byproducts | Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification. |
Product Characterization
The successful synthesis of the desired alkynylated product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and the presence of the alkyne and the difluorinated benzene ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching frequency of the alkyne.
References
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]
-
Tokura, Y., et al. (2024). Pd-catalysed C–H alkynylation of benzophospholes. Chemical Communications, 60, 2792-2795. [Link]
-
Sonogashira reactions of phenylacetylene with arylbromides catalyzed by symmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3g-h. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]
-
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]
-
Microwave-accelerated Mizoroki-Heck and Sonogashira cross-coupling reactions in water using a heterogeneous palladium(II) precatalyst. (n.d.). Semantic Scholar. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.). ResearchGate. [Link]
-
A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. [Link]
-
Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. (n.d.). ResearchGate. [Link]
-
Palladium‐catalyzed C−H difluoroalkylation with ethyl 2‐bromo‐2,3,3,3‐tetrafluoro propanoate. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 5-bromo-2,3-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
Ethyl 5-bromo-2,3-difluorobenzoate is a polyhalogenated aromatic compound of significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring two activating fluorine atoms and a bromine atom suitable for cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate, offering insights into its reactivity, regioselectivity, and practical application in the synthesis of pharmaceutically relevant compounds. We will also draw comparisons with palladium-catalyzed cross-coupling reactions, providing a comprehensive overview of the synthetic strategies available for the functionalization of this important building block.
Understanding the Reactivity of this compound
The reactivity of this compound in nucleophilic aromatic substitution is governed by the electronic effects of its substituents. The ester group at the C1 position is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is a prerequisite for the addition-elimination mechanism of SNAr to occur.[1]
The two fluorine atoms at the C2 and C3 positions further enhance the electrophilicity of the aromatic ring through their strong inductive electron-withdrawing effects. In the context of SNAr, fluorine is often a surprisingly good leaving group, in some cases better than chlorine or bromine. This is because the rate-determining step of the reaction is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[2]
The bromine atom at the C5 position, being meta to the activating ester group, is not significantly activated towards SNAr. However, it serves as an excellent handle for orthogonal chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[3]
Regioselectivity in Nucleophilic Aromatic Substitution
The key question when subjecting this compound to SNAr conditions is which of the two fluorine atoms will be displaced. The regiochemical outcome is dictated by the ability of the electron-withdrawing ester group to stabilize the negative charge in the intermediate Meisenheimer complex.
-
Substitution at C2 (ortho): Nucleophilic attack at the C2 position is strongly favored. The negative charge in the resulting Meisenheimer complex can be delocalized onto the carbonyl oxygen of the ester group through resonance, providing significant stabilization.
-
Substitution at C3 (meta): Attack at the C3 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the ester group. This pathway is therefore energetically less favorable.
Therefore, SNAr reactions with a wide range of nucleophiles are expected to proceed with high regioselectivity at the C2 position, displacing the fluorine atom ortho to the ester group.
Caption: Regioselectivity of SNAr on this compound.
Protocols for Nucleophilic Aromatic Substitution Reactions
The following protocols are generalized procedures based on established methods for SNAr reactions on analogous substrates.[4] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-amino-5-bromo-3-fluorobenzoate derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in DMSO or DMF, add the amine nucleophile (1.1-1.5 eq.) followed by the base (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-thioether-5-bromo-3-fluorobenzoate derivatives. Thiols are generally excellent nucleophiles in SNAr reactions.[5]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the thiol (1.1 eq.) in DMF, add the base (1.2 eq.) at room temperature (if using NaH, cool to 0 °C).
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Orthogonal Strategy: Palladium-Catalyzed Amination
While SNAr reactions selectively functionalize the C2 position, the C-Br bond at the C5 position can be selectively targeted using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] This provides an orthogonal strategy for the synthesis of disubstituted derivatives.
Protocol 3: Buchwald-Hartwig Amination of the C-Br Bond
This protocol provides a general procedure for the palladium-catalyzed amination of the C-Br bond in the product obtained from an initial SNAr reaction.
Materials:
-
2-substituted-5-bromo-3-fluorobenzoate (from Protocol 1 or 2)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or a similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq.).
-
Add the 2-substituted-5-bromo-3-fluorobenzoate (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent and stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Comparison
The following table summarizes the expected reactivity and typical yields for the functionalization of this compound based on analogous systems.
| Reaction Type | Position | Nucleophile/Coupling Partner | Typical Conditions | Expected Yield |
| SNAr | C2-F | Primary/Secondary Amines | K₂CO₃, DMSO, 80-120 °C | Good to Excellent |
| SNAr | C2-F | Thiols | K₂CO₃ or NaH, DMF, RT-80 °C | Excellent |
| Buchwald-Hartwig | C5-Br | Primary/Secondary Amines | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | Good to Excellent |
Workflow and Mechanistic Diagrams
Caption: Synthetic workflow for difunctionalization.
Caption: Generalized SNAr mechanism.
Applications in Drug Discovery
Polyhalogenated aromatic compounds are key building blocks in the synthesis of numerous pharmaceuticals. The ability to selectively introduce different functional groups at specific positions on the aromatic ring is crucial for tuning the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile.
Derivatives of 2,3-difluorobenzoic acid have been incorporated into a range of biologically active molecules, including inhibitors of various enzymes and receptor antagonists. The selective functionalization of this compound allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, the introduction of amine and thioether moieties can modulate the hydrogen bonding capacity and lipophilicity of a molecule, which are critical parameters for drug-receptor interactions and cell membrane permeability.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its predictable regioselectivity in nucleophilic aromatic substitution reactions at the C2 position, combined with the potential for orthogonal functionalization of the C5-bromo position via palladium-catalyzed cross-coupling, provides a powerful platform for the synthesis of complex and diverse molecular scaffolds. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this substrate in their drug discovery and development endeavors.
References
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(3), 1317-1329.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
- Wikipedia. (n.d.).
- Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
- ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. American Chemical Society.
- Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(7), 1164-1168.
- Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17162–17170.
- Wass, D. F., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(22), 5642–5645.
- Chemistry LibreTexts. (2023). 15.
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction with Ethyl 5-bromo-2,3-difluorobenzoate
Introduction: Navigating the Challenges of Highly Functionalized Grignard Reagents
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of complex molecules. However, its application to highly functionalized substrates, such as Ethyl 5-bromo-2,3-difluorobenzoate, presents significant challenges that necessitate advanced synthetic strategies. The presence of an ester moiety and two strongly electron-withdrawing fluorine atoms on the aromatic ring introduces a delicate balance of reactivity that must be carefully managed to achieve the desired product in high yield.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reaction with this compound. We will delve into the mechanistic intricacies, explore the rationale behind the choice of advanced protocols, and provide detailed, step-by-step methodologies for the formation of the Grignard reagent and its subsequent reaction with an electrophile.
The primary hurdles in this transformation are twofold:
-
Compatibility with the Ester Functional Group: Grignard reagents are potent nucleophiles that readily react with esters.[1] In a classical Grignard synthesis, the newly formed organomagnesium compound can attack the ester of an unreacted starting material molecule, leading to undesired side products.
-
Influence of Fluorine Substituents: The two fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation can influence the rate of Grignard reagent formation and the stability of the resulting organomagnesium species.
To overcome these obstacles, this guide will focus on two state-of-the-art techniques: the Knochel-type Halogen-Magnesium Exchange using "Turbo-Grignard" reagents and the Low-Temperature Formation with highly activated Rieke® Magnesium. These methods offer superior functional group tolerance and allow for the preparation of the desired Grignard reagent under conditions that minimize side reactions.[2][3][4][5]
Mechanistic Rationale: Taming Reactivity with Modern Methods
The classical approach to Grignard reagent synthesis involves the direct insertion of magnesium metal into a carbon-halogen bond.[6] However, the exothermic nature of this reaction and the high reactivity of the formed Grignard reagent make it unsuitable for substrates like this compound.
The Knochel Halogen-Magnesium Exchange: A Paradigm of Selectivity
The halogen-magnesium exchange reaction, particularly with the use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, has emerged as a superior method for preparing highly functionalized Grignard reagents.[7][8][9] This method allows the formation of the Grignard reagent at low temperatures, where the reactivity of the organomagnesium species is attenuated, thus preventing reaction with the ester group.[2]
The rate of the bromine-magnesium exchange is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring, making this method particularly well-suited for our target substrate.[2] The lithium chloride in the reagent plays a crucial role by breaking down oligomeric Grignard species, leading to more soluble and reactive monomeric species, and by enhancing the rate of the exchange reaction.[10][11]
Low-Temperature Direct Insertion with Rieke® Magnesium
An alternative, powerful approach involves the use of highly activated magnesium, known as Rieke® Magnesium. This form of magnesium is prepared by the reduction of a magnesium salt, resulting in a fine powder with a high surface area and exceptional reactivity.[3][4][5] This enhanced reactivity allows for the oxidative addition to the aryl bromide to occur at very low temperatures (e.g., -78 °C), where the resulting Grignard reagent is stable and does not react with the ester functionality.[3][4][5]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Grignard reaction with this compound. As with any chemical reaction, optimization of parameters may be necessary to achieve the desired outcome for specific applications.
General Considerations and Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[12] All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk techniques.
-
Safety: Grignard reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Protocol 1: Knochel-type Halogen-Magnesium Exchange
This protocol utilizes the commercially available i-PrMgCl·LiCl complex for a bromine-magnesium exchange reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 265.04 | 1.0 | 1.0 |
| i-PrMgCl·LiCl (1.3 M in THF) | - | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Electrophile (e.g., Benzaldehyde) | 106.12 | 1.2 | 1.2 |
| Saturated aqueous NH₄Cl solution | - | - | - |
| Diethyl ether | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath).
-
Grignard Reagent Addition: Slowly add i-PrMgCl·LiCl (1.1 mmol, 1.1 eq., 0.85 mL of a 1.3 M solution in THF) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Exchange Reaction: Stir the reaction mixture at -15 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with iodine (a positive test will show the disappearance of the iodine color).
-
Electrophile Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Low-Temperature Grignard Formation with Rieke® Magnesium
This protocol describes the direct formation of the Grignard reagent at low temperature using highly activated Rieke® Magnesium.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Rieke® Magnesium (activated) | 24.31 | 1.5 | 1.5 |
| This compound | 265.04 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Electrophile (e.g., Benzaldehyde) | 106.12 | 1.2 | 1.2 |
| Saturated aqueous NH₄Cl solution | - | - | - |
| Diethyl ether | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add Rieke® Magnesium (1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask.
-
Cooling: Cool the magnesium suspension to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (2 mL) dropwise over 15 minutes.
-
Grignard Formation: Stir the reaction mixture vigorously at -78 °C for 30 minutes. The reaction mixture will typically turn a grayish color, indicating the formation of the Grignard reagent.[3][4][5]
-
Electrophile Addition: While maintaining the temperature at -78 °C, slowly add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour.
-
Warming and Quenching: Slowly warm the reaction to 0 °C and then carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The choice of protocol will depend on the specific electrophile and the desired scale of the reaction. Both methods are expected to provide the desired product in good to excellent yields, minimizing the formation of byproducts resulting from the reaction with the ester group.
| Protocol | Key Advantages | Potential Challenges | Expected Yield Range |
| Knochel-type Exchange | High functional group tolerance, milder reaction conditions, commercially available reagent.[7][10] | Requires careful temperature control during addition. | 70-90% |
| Low-Temperature Direct Insertion | Rapid Grignard formation, high yields, avoids the use of an additional Grignard reagent for exchange.[3][4][5] | Requires highly activated magnesium, which may need to be freshly prepared or purchased. | 75-95% |
Visualization of Key Processes
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of the Grignard reagent.
Subsequent Reaction with an Electrophile
Caption: General scheme for the reaction with an electrophile.
Troubleshooting
-
Low or No Grignard Formation:
-
Cause: Presence of moisture or other protic impurities.
-
Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.
-
Cause: Inactive magnesium (for Protocol 2).
-
Solution: Use freshly opened or prepared Rieke® Magnesium.
-
-
Formation of Side Products (e.g., from reaction with ester):
-
Cause: Reaction temperature too high.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents.
-
-
Wurtz Coupling (Dimerization of the Aryl Halide):
-
Cause: Can be a competing side reaction, especially at higher temperatures.
-
Solution: The low-temperature protocols described are designed to minimize this side reaction.
-
Conclusion
The Grignard reaction of this compound, while challenging, can be successfully achieved through the application of modern synthetic methodologies. The use of Knochel-type halogen-magnesium exchange or low-temperature direct insertion with Rieke® Magnesium provides a reliable means to generate the functionalized Grignard reagent while preserving the sensitive ester group. These protocols offer high yields and functional group tolerance, making them invaluable tools for the synthesis of complex, fluorinated aromatic compounds in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Knochel, P., et al. (2003). The Halogen/Magnesium-Exchange Reaction: A General and Practical Method for the Preparation of Functionalized Grignard Reagents. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
-
Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., ... & Vu, V. A. (2003). Highly functionalized organomagnesium reagents prepared through halogen–metal exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl-and Heteroarylmagnesium Halides from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Wakefield, B. J. (1995). Organomagnesium methods in organic synthesis. Academic Press.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Knochel, P., & Krasovskiy, A. (2004). Convenient Magnesiation of Aromatic and Heterocyclic Rings Bearing a Hydroxy Group in Presence of LiCl. Chemical Communications, (18), 2084-2085. [Link]
-
Rieke, R. D. (1989). The preparation of highly reactive metals and their application in organic and organometallic synthesis. Science, 246(4935), 1260-1264. [Link]
-
Boymond, L., Rottländer, M., Cahiez, G., & Knochel, P. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine− Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701-1703. [Link]
-
Kopp, F., Krasovskiy, A., & Knochel, P. (2004). Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl. Chemical Communications, (18), 2084-2085. [Link]
-
Gschwend, B., & Knochel, P. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1373-1382. [Link]
-
Rieke, R. D., & Bumm, L. A. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
- China National Intellectual Property Administration. (2016). Method for preparing 3, 4-difluorobenzaldehyde. CN105859536A.
-
Itoh, T. (2018). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Journal of Synthetic Organic Chemistry, Japan, 76(10), 1076-1087. [Link]
-
Gommermann, N. (2003). New Functionalized Grignard Reagents and their Applications in Amination Reactions. (Doctoral dissertation, lmu). [Link]
-
Wang, D. Z., & Knochel, P. (2014). Progress and developments in the turbo Grignard reagent i-PrMgCl· LiCl: a ten-year journey. Chemical Communications, 50(82), 12216-12226. [Link]
-
Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Fluorinated Aryl Bromides
Welcome to the technical support center for Sonogashira coupling reactions involving fluorinated aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of fluorinated aromatics, while beneficial for tuning molecular properties, often introduce specific challenges and side reactions. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses common issues observed during the Sonogashira coupling of fluorinated aryl bromides, offering causative explanations and actionable solutions.
Issue 1: Low or No Conversion of the Fluorinated Aryl Bromide
Question: My Sonogashira reaction with a polyfluorinated aryl bromide is showing very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion when using fluorinated aryl bromides is a frequent challenge that typically stems from the electronic nature of the substrate and its impact on the palladium catalytic cycle.
Causality Explained:
The Sonogashira coupling mechanism initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] Fluorine atoms are strongly electron-withdrawing, which generally makes the aryl halide more electrophilic and susceptible to oxidative addition. However, the reactivity is also influenced by the position and number of fluorine substituents. While electron-withdrawing groups can increase the rate of oxidative addition, other factors like catalyst inhibition or unproductive side pathways can become dominant.
Troubleshooting Steps & Optimization:
-
Catalyst and Ligand Selection:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst loading from a standard 1-2 mol% to 3-5 mol% can be effective.
-
Employ Electron-Rich and Bulky Ligands: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can accelerate the rate of oxidative addition and subsequent reductive elimination.[1] Consider switching from common ligands like PPh₃ to more specialized ones.
-
| Ligand Type | Examples | Rationale for Use with Fluorinated Aryl Bromides |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Promote catalyst activity by facilitating ligand dissociation and accelerating the oxidative addition step.[2] |
| Buchwald-type Ligands | SPhos, XPhos | Highly effective for cross-coupling reactions of challenging substrates due to their electron-richness and steric bulk. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes, often exhibiting high catalytic activity.[1] |
-
Solvent and Base Considerations:
-
Solvent Polarity: The polarity of the solvent can influence reaction rates and selectivity.[3] For less reactive aryl bromides, switching from amine solvents like triethylamine to more polar aprotic solvents such as DMF, NMP, or DMSO, in combination with an appropriate base, may be beneficial.[4]
-
Base Strength: A stronger base may be required to facilitate the deprotonation of the terminal alkyne, especially if the alkyne itself is less acidic. While amine bases are standard, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar solvents.
-
-
Reaction Temperature:
-
While Sonogashira reactions are often run at room temperature, unreactive fluorinated aryl bromides may necessitate higher temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for oxidative addition.[5] However, be mindful that higher temperatures can also promote side reactions.
-
Workflow for Optimizing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Question: My reaction is producing a significant amount of a diyne byproduct, which I believe is from the homocoupling of my terminal alkyne. How can I suppress this side reaction?
Answer:
The formation of a 1,3-diyne, often referred to as the Glaser coupling product, is one of the most common side reactions in Sonogashira couplings.[6] This issue is directly linked to the copper(I) co-catalyst.
Causality Explained:
The role of the copper(I) is to react with the terminal alkyne to form a copper acetylide intermediate.[6] This intermediate then undergoes transmetalation with the palladium complex. However, in the presence of an oxidant (typically trace oxygen), two copper acetylide molecules can couple to form the diyne byproduct. This oxidative homocoupling is a competing pathway that consumes the alkyne and reduces the yield of the desired cross-coupled product.[7]
Troubleshooting Steps & Mitigation Strategies:
-
Rigorous Degassing: The most crucial step to prevent Glaser coupling is the thorough removal of oxygen from the reaction mixture.
-
Procedure: Use a minimum of three freeze-pump-thaw cycles for the solvent and reaction mixture. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes before adding the catalyst and reagents is effective. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to avoid the copper co-catalyst altogether.
-
Rationale: Copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[6] These reactions often require a different set of conditions, such as a stronger base or a more active palladium/ligand system, to facilitate the direct reaction of the alkyne with the palladium complex.
-
Recommended Protocol (Copper-Free):
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Ligand: Often, no additional ligand is needed if a pre-formed phosphine complex is used.
-
Base: A stronger amine base like pyrrolidine or diisopropylamine (DIPA) is often used.
-
Solvent: Toluene or DMF.
-
-
-
Slow Addition of the Alkyne:
-
If you must use copper, maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne slowly to the reaction mixture over several hours using a syringe pump.
-
Decision Tree for Managing Homocoupling:
Caption: Decision-making process to minimize Glaser homocoupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm observing a byproduct that corresponds to the hydrodehalogenation of my fluorinated aryl bromide (replacement of -Br with -H). What causes this and how can I prevent it?
A1: Hydrodehalogenation is a known side reaction in many cross-coupling reactions. It is often promoted by the presence of a hydride source and can be exacerbated by certain catalysts or conditions.
-
Plausible Mechanisms:
-
From the Base/Solvent: Amine bases or solvents can sometimes act as hydride donors, particularly at elevated temperatures.
-
β-Hydride Elimination: If the alkyne partner has an sp³-hybridized carbon with a hydrogen atom beta to the triple bond, β-hydride elimination from a palladium intermediate can occur, although this is less common with terminal alkynes.
-
-
Preventative Measures:
-
Choice of Base: Switching from an amine base like Et₃N to an inorganic base such as K₂CO₃ or Cs₂CO₃ can reduce the availability of hydride sources.
-
Solvent: Ensure the use of high-purity, anhydrous solvents.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate decomposition pathways that lead to hydride formation.
-
Ligand Effects: Some ligands are more prone to decomposition pathways that can lead to hydrodehalogenation. If the problem persists, screening different ligand classes (e.g., moving from a phosphine to an NHC-based ligand) may be beneficial.
-
Q2: Can I use a fluorinated aryl chloride instead of a bromide for the Sonogashira coupling?
A2: While possible, using aryl chlorides is significantly more challenging than using aryl bromides due to the strength of the C-Cl bond.[1] The oxidative addition of an aryl chloride to Pd(0) is much slower and requires more forcing conditions.
-
Key Requirements for Aryl Chlorides:
-
Highly Active Catalyst System: You will need a highly active palladium catalyst, almost always paired with a very electron-rich and bulky ligand like those from the Buchwald ligand portfolio (e.g., SPhos, XPhos) or a specific NHC ligand.
-
Higher Temperatures: Reaction temperatures will likely need to be significantly higher (e.g., >100 °C).
-
Stronger Base: A stronger base may be necessary to achieve a reasonable reaction rate.
-
Fluorine Activation: The presence of multiple electron-withdrawing fluorine groups on the ring can activate the C-Cl bond, making the reaction more feasible than with non-fluorinated aryl chlorides.
-
Q3: My fluorinated aryl bromide has another halogen (e.g., -I or -Cl) on the ring. Which site will react preferentially?
A3: The Sonogashira coupling exhibits high selectivity based on the relative reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to palladium is:
C-I > C-OTf > C-Br >> C-Cl > C-F
Therefore, if your molecule contains both a bromine and an iodine, the coupling will occur selectively at the C-I bond.[1] If it contains a bromine and a chlorine, the reaction will happen at the C-Br bond, leaving the C-Cl bond intact, provided you use standard conditions that are not harsh enough to activate the chloride. This chemoselectivity is a powerful tool for sequential functionalization of polyhalogenated aromatic compounds.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Available at: [Link]
-
Sonogashira Coupling - NROChemistry. (n.d.). Available at: [Link]
-
Sonogashira cross-coupling reaction - YouTube. (2020). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . (n.d.). Available at: [Link]
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes - PubMed. (2019). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. (2007). Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ResearchGate. (2018). Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (2011). Available at: [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed. (2021). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. books.lucp.net [books.lucp.net]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removing palladium catalyst from "Ethyl 5-bromo-2,3-difluorobenzoate" reactions
A Troubleshooting Guide for Purification of Products from "Ethyl 5-bromo-2,3-difluorobenzoate" Reactions
Welcome to the technical support center for scientists and researchers engaged in palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges associated with removing residual palladium from reaction mixtures involving key intermediates like "this compound," a common building block in pharmaceutical synthesis.
Palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, are indispensable tools in modern organic synthesis.[1][2][3] However, the removal of the palladium catalyst post-reaction is a critical and often challenging step, essential for ensuring the purity, safety, and stability of the final active pharmaceutical ingredient (API).[4][5] This resource provides in-depth, question-and-answer-based troubleshooting to help you navigate these purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is removing residual palladium so critical in pharmaceutical development?
A1: The removal of residual palladium is non-negotiable for several fundamental reasons:
-
Regulatory Compliance: Global regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have stringent limits on elemental impurities in drug products, as outlined in the ICH Q3D guidelines.[6] Palladium is classified as a Class 2A element, and its permitted daily exposure (PDE) is strictly controlled to minimize patient risk.[7] For oral drug products, this often translates to a concentration limit of 10 ppm.[7]
-
Patient Safety & Toxicity: Palladium compounds can be toxic and may have long-term health effects.[8][9] Ensuring their removal is paramount for the safety of the final drug product.
-
Downstream Chemistry Interference: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.
-
Product Stability: Trace metals can degrade the final API over time, affecting its shelf life and therapeutic efficacy.
Q2: My standard chromatographic purification isn't sufficient. Why am I still detecting palladium in my product?
A2: This is a common and often frustrating issue. While column chromatography is excellent for removing organic impurities, its effectiveness for palladium removal can be unpredictable and incomplete.[1][10] Several factors contribute to this:
-
Palladium Speciation: After a reaction, palladium doesn't exist in a single form. It can be present as soluble Pd(II) species, Pd(0) nanoparticles, or colloidal palladium.[11] These different species have varying polarities and affinities for silica gel, making their complete removal by chromatography difficult.
-
Complexation with Product: The target molecule itself, especially if it contains heteroatoms like nitrogen or sulfur, can act as a ligand, forming stable complexes with palladium. These product-palladium complexes may co-elute with the pure product during chromatography.
-
Ligand Effects: The phosphine ligands (e.g., XPhos, SPhos) used in the coupling reaction can break down, and both the intact ligands and their byproducts can form complexes with palladium that are challenging to separate.
A pilot study has shown that significant levels of palladium can remain after chromatography, making a subsequent, dedicated metal scavenging step essential for reliably reducing levels to regulatory standards.[1][10]
Selecting the Right Palladium Removal Strategy
Choosing an effective palladium removal method requires a logical approach based on the specific characteristics of your reaction and product. The following decision tree provides a general workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a palladium purification strategy.
Q3: How do I choose the most effective palladium scavenger for my product?
A3: The choice of scavenger is critical and depends on cost, the nature of the palladium species, and the potential for product loss.[12] Metal scavengers offer a simpler and more cost-effective solution than conventional methods like extraction or crystallization alone.[13]
Here is a comparison of the most common scavenger types:
| Scavenger Type | Mechanism of Action | Pros | Cons | Best For |
| Activated Carbon | Adsorption of Pd complexes and colloidal Pd onto a high-surface-area carbon matrix.[14][15] | - Low cost[4]- Effective for color removal- Good for Pd(0) and some Pd(II) | - Can adsorb the final product, leading to yield loss[16]- Can be non-selective- Requires careful optimization of loading and time | - Early to mid-stage synthesis- Cost-sensitive processes- When decolorization is also needed |
| Silica-Based Thiol Scavengers (e.g., SiliaMetS® Thiol, QuadraSil™ MP) | Covalent/chelation bonding between sulfur atoms and palladium (soft-soft interaction).[13][17] | - High efficiency and selectivity for Pd[18][19]- Low product adsorption (minimal yield loss)[20]- Fast kinetics | - Higher cost than carbon- Can be less effective for certain sterically hindered Pd complexes | - Late-stage synthesis and APIs- High-value products where yield is critical- When regulatory limits must be met reliably |
| Polymer-Based Scavengers (e.g., MP-TMT) | Chelation of palladium by functional groups (e.g., trimercaptotriazine) on a polymer backbone.[17] | - High capacity- Robust and can be used in various solvents- Excellent for multiple metal types | - May swell in certain solvents- Can have slower kinetics than silica-based scavengers | - Suzuki and other coupling reactions[17]- Processes where multiple metals need to be removed |
Senior Scientist Recommendation: For high-value intermediates like those derived from "this compound," a silica-based thiol scavenger is often the most reliable choice. Its high selectivity minimizes the risk of product loss, which is a primary concern in drug development where every milligram counts.[20] While activated carbon is cheaper, the potential for a 5-15% yield loss often makes it economically unviable for expensive APIs.[16][20]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective first approach, particularly if initial palladium levels are high (>500 ppm).
-
Dissolution: After initial work-up, dissolve the crude product containing "this compound" derivative in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of approximately 5-10 mL/g.
-
Carbon Addition: Add powdered, high-purity activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 wt/wt relative to the crude product. Causality Note: Starting with a lower loading (0.1 wt/wt) is crucial to minimize non-selective product adsorption. The loading can be increased if removal is incomplete.
-
Agitation: Stir the slurry at a controlled temperature. A slightly elevated temperature (e.g., 40-50 °C) can improve scavenging kinetics and efficiency.[4] An agitation time of 2-18 hours is typical.[4]
-
Monitoring: Periodically take a small, filtered sample to analyze for residual palladium to determine the optimal stirring time and prevent unnecessary product loss.
-
Filtration: Filter the mixture through a pad of Celite® or another filter aid to completely remove the fine carbon particles. Trustworthiness Check: Incomplete removal of carbon fines is a common failure point. Wash the filter cake thoroughly with fresh solvent to recover adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the product for residual palladium using ICP-MS.[2]
Protocol 2: High-Efficiency Palladium Removal Using a Silica-Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is recommended for achieving very low palladium levels (<10 ppm) in late-stage synthesis.
-
Scavenger Calculation: First, determine the mass of palladium to be removed. If unknown, assume the initial catalyst loading is still present. Calculate the required amount of scavenger using the manufacturer's recommended equivalents (typically 4-10 molar equivalents of functional groups to moles of palladium).[21] Example Calculation: For a 10g reaction product with an estimated 1000 ppm Pd (10 mg Pd), using a scavenger with a 1.2 mmol/g loading, you would calculate the required mass to achieve ~5 equivalents.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add the calculated amount of SiliaMetS® Thiol to the solution.
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C). Scavenging is often complete within 1-4 hours.[18] Causality Note: The open pore structure of silica-based scavengers allows for rapid diffusion and chelation, resulting in faster kinetics compared to some polymer resins.
-
Filtration: Filter the mixture to remove the scavenger. Since silica scavengers are free-flowing powders, filtration is typically straightforward and does not require a filter aid.[13] Wash the collected scavenger with fresh solvent.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium by ICP-MS.
Caption: Simplified mechanism of palladium chelation by a thiol scavenger.
Q4: How can I accurately measure the level of residual palladium in my sample?
A4: Visual inspection is not a reliable indicator of palladium content. Quantitative analysis is essential.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard and the most widely used technique for quantifying trace metal impurities in pharmaceutical samples.[2] It offers extremely low detection limits (parts per billion) and is required for final API release testing.
-
Rapid Fluorescence-Based Assays: For in-process checks and screening of scavenger effectiveness, rapid analytical methods are highly valuable.[22] These assays use a reagent that fluoresces upon reacting with palladium, allowing for quick quantification without the long turnaround times of external ICP-MS analysis.[22] This enables faster process optimization.
Recommendation: Use a rapid assay for process development and scavenger screening, but always rely on validated ICP-MS results for final product qualification and regulatory submissions.[2][22]
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech.com. [Link]
-
Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Impurities from Your API's. Technology Networks. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preliminary studies on the toxicity and metabolism of palladium and platinum. National Institutes of Health (NIH). [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. (2025). Royal Society of Chemistry. [Link]
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
SiliametS Metal Scavengers. Velocity Scientific Solutions. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health (NIH). [Link]
-
Palladium(II)-Catalyzed Heck Reactions. (2015). Diva-Portal.org. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Palladium catalysts on activated carbon supports. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. [Link]
-
Palladium Catalysts for C-H Reactions. Virginia Commonwealth University. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. (2021). Nature. [Link]
-
Enhancing Palladium Recovery Rates in Industrial Residual Solutions through Electrodialysis. (2023). ResearchGate. [Link]
-
Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]
-
Enhancing Palladium Recovery Rates in Industrial Residual Solutions through Electrodialysis. (2023). National Institutes of Health (NIH). [Link]
-
Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. [Link]
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- 2. arborassays.com [arborassays.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Preliminary studies on the toxicity and metabolism of palladium and platinum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. mdpi.com [mdpi.com]
- 16. biotage.com [biotage.com]
- 17. sopachem.com [sopachem.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. cphi-online.com [cphi-online.com]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. velocityscientific.com.au [velocityscientific.com.au]
- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Base Selection for Ethyl 5-bromo-2,3-difluorobenzoate Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions with Ethyl 5-bromo-2,3-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this electron-deficient aryl halide. Proper base selection is paramount for achieving high yields and minimizing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Foundational Principles: Why Base Selection is Critical
The chemical personality of this compound is defined by its electron-deficient aromatic ring. The two fluorine atoms and the ethyl ester group are strongly electron-withdrawing, which significantly impacts the reactivity of the C-Br bond. While this electronic nature can be favorable for the initial oxidative addition step in many palladium-catalyzed cycles, it also makes the entire molecule susceptible to certain side reactions, such as nucleophilic attack on the ester or the aromatic ring itself.
The base in a cross-coupling reaction is not merely a stoichiometric acid scavenger. It plays a dynamic and critical role in the catalytic cycle, often influencing the rate-limiting step and the overall reaction outcome.[1][2] Its functions can include:
-
Activating the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.[2]
-
Facilitating Deprotonation: In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine coupling partner (or a palladium-amine complex) to generate the active nucleophile.[3][4]
-
Regenerating the Catalyst: The base neutralizes the acid (H-X) generated during the catalytic cycle, allowing the catalyst to re-enter the cycle.
-
Influencing Catalyst Stability and Activity: The choice of base can affect the stability of the palladium catalyst and even its coordination sphere, sometimes in an inhibitory fashion.[1][5]
Understanding these roles is key to troubleshooting and optimizing your specific reaction.
Frequently Asked Questions (FAQs) on Base Selection
Q1: What are the first-line bases I should consider for a Suzuki-Miyaura coupling with this compound?
For a Suzuki-Miyaura coupling, the primary role of the base is to form the boronate species [R-B(OH)3]⁻ or an equivalent, which is more competent for transmetalation than the neutral boronic acid.[2] Given the presence of the base-sensitive ester group, a careful balance of basicity is required.
Recommendation: Start with inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent first choice. It is sufficiently basic to promote the reaction but generally mild enough to avoid significant hydrolysis of the ethyl ester. Carbonates are also widely used.
Data Summary: Comparison of Common Bases for Suzuki Coupling
| Base | Approx. pKa of Conj. Acid | Pros | Cons & Considerations for this Substrate |
| K₃PO₄ | 12.3 | Excellent for many systems; good balance of reactivity and mildness. | Often the optimal first choice. Can require slightly higher temperatures. |
| Cs₂CO₃ | 10.3 | Highly effective due to the high solubility of its salts in organic solvents; often accelerates reactions. | More expensive. Its higher reactivity can sometimes promote side reactions.[6] |
| K₂CO₃ | 10.3 | Cost-effective and widely used. A good general-purpose base. | May be less effective than K₃PO₄ or Cs₂CO₃ for challenging couplings. Requires aqueous solvent mixtures. |
| Na₂CO₃ | 10.3 | Very inexpensive. | Generally considered a weaker base in this context and may lead to slow or incomplete reactions. |
| NaOH/KOH | 15.7 | Very strong and can drive difficult reactions. | High risk of ethyl ester hydrolysis. Should only be used as a last resort with careful temperature control. |
Q2: For a Buchwald-Hartwig amination with this substrate, what type of base is preferred and why?
The Buchwald-Hartwig amination requires a strong, non-nucleophilic base.[3] Its primary role is to deprotonate the amine nucleophile, making it sufficiently reactive to couple with the palladium center. The pKa of the N-H bond in the amine-palladium intermediate is significantly lower than in the free amine, but a strong base is still necessary to drive the reaction forward.[7]
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[3][8] Its steric bulk prevents it from acting as a nucleophile, and its high basicity ensures efficient deprotonation.
Alternative Strong Bases:
-
Lithium bis(trimethylsilyl)amide (LHMDS): Useful when protic functional groups are present or for reactions at lower temperatures. However, the solid can be air-sensitive.[3]
-
Potassium tert-butoxide (KOt-Bu): Similar in strength to NaOt-Bu.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A soluble organic base that can be advantageous in achieving homogeneous reaction conditions, especially for flow chemistry.[9] However, kinetic studies have shown that organic bases can sometimes inhibit the reaction by coordinating to the palladium center.[1][5]
Q3: I'm planning a Sonogashira coupling. What are the key considerations for base selection here?
In a classic copper-co-catalyzed Sonogashira reaction, the base has two main functions:
-
Deprotonating the terminal alkyne to form the copper acetylide.
-
Neutralizing the HBr generated during the catalytic cycle.
Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. These bases are strong enough to deprotonate the alkyne but are generally not basic enough to cause issues with the ester group.
Important Consideration: A common side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).[10] This can be minimized by using a copper-free protocol. In copper-free Sonogashira reactions, a stronger base may be required, and a wider range of organic and inorganic bases have been successfully employed.[11] For challenging fluorinated substrates, which can be less reactive, careful optimization is key.[12][13]
Troubleshooting Guide
Problem 1: My reaction has stalled with significant starting material remaining. Could the base be the issue?
Yes, this is a common problem directly related to the base.
-
Probable Cause 1: Insufficient Basicity. The base may be too weak to effectively promote the necessary step in the catalytic cycle (e.g., boronic acid activation or amine deprotonation).
-
Solution: Switch to a stronger base from the recommended list. For a Suzuki reaction where K₂CO₃ failed, try K₃PO₄ or Cs₂CO₃.
-
-
Probable Cause 2: Poor Solubility. If the base or the salts formed during the reaction are insoluble in the reaction solvent, it can coat the catalyst or prevent the base from participating effectively. This is a known issue with some traditional, heterogeneous reaction conditions.[1]
-
Solution: Change the solvent to one that better solubilizes the base (e.g., using DMF or NMP), or switch to a soluble organic base like DBU if compatible with your reaction type.[9] For Suzuki reactions, adding a small amount of water can sometimes help solubilize inorganic bases.
-
Problem 2: I'm observing significant side product formation, specifically hydrolysis of my ethyl ester. How can I mitigate this?
This indicates your base is too strong or too nucleophilic for the substrate under the current reaction conditions.
-
Probable Cause: Base-Mediated Hydrolysis. Strong bases like NaOH or even NaOt-Bu at elevated temperatures can saponify the ester.
-
Solution 1: Use a Weaker Base. If you are using a very strong base, switch to a milder one. For a Suzuki reaction, move from K₃PO₄ to K₂CO₃ or even a fluoride source like CsF, which can be effective but is less basic.
-
Solution 2: Lower the Reaction Temperature. The rate of hydrolysis is highly temperature-dependent. Running the reaction at a lower temperature for a longer time may yield the desired product without significant hydrolysis.
-
Solution 3: Use a More Hindered Base. Sterically hindered bases are less likely to act as nucleophiles. This is why NaOt-Bu is preferred over smaller alkoxides.
-
Problem 3: My yields are inconsistent. What base-related factors should I check?
Inconsistency often points to issues with reagent quality or handling.
-
Probable Cause 1: Base Purity and Hygroscopy. Many bases, especially inorganic ones like K₃PO₄ and Cs₂CO₃, and alkoxides like NaOt-Bu, are hygroscopic. Absorbed water can alter their effective strength and introduce variability.
-
Solution: Use a fresh bottle of high-purity base. If possible, purchase bases packaged under inert gas. Store them in a desiccator. For critical reactions, you can dry the base by heating under a vacuum before use.
-
-
Probable Cause 2: Inaccurate Dispensing. Solid bases can be difficult to dispense accurately, especially on a small scale.
-
Solution: Weigh the base in a glovebox or under an inert atmosphere to prevent moisture uptake. Ensure your balance is properly calibrated.
-
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling, which can be adapted for your specific coupling partner.
Reaction: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
1. Reagent and Glassware Preparation:
- Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
- Ensure all reagents are of high purity. Use a fresh, sealed bottle of Potassium Phosphate (K₃PO₄).
- The reaction solvent (e.g., 1,4-Dioxane/Water) must be degassed. This is critical for preventing oxidation of the Pd(0) catalyst. Degas by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
2. Reaction Assembly (performed under an inert atmosphere, e.g., in a glovebox or using a Schlenk line):
- To a 25 mL Schlenk flask equipped with a magnetic stir bar, add:
- This compound (1.0 mmol, 265 mg).
- 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg).
- Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg).
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
- Seal the flask with a septum.
3. Reaction Execution:
- Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) to the flask.
- Place the flask in a preheated oil bath at 90 °C.
- Stir the reaction vigorously for the specified time (e.g., 12 hours).
4. Reaction Monitoring:
- Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
5. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Transfer to a separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
References
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
-
Alexanian, E. J. (2014). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. [Link]
-
Ribas, X., et al. (2011). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. [Link]
-
Reich, H. J. Bordwell pKa Table. University of Wisconsin-Madison. [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Herrmann, W. A., et al. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Grushin, V. V. (2018). Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]
-
pKa Values of Common Bases. University of California, Irvine. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Table of Acids with Ka and pKa Values. California State University, Dominguez Hills. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. National Institutes of Health. [Link]
-
Buchwald, S. L. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Espinet, P., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. ACS Publications. [Link]
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Alcaide, B., & Almendros, P. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI. [Link]
-
Buchwald, S. L., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
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Norrby, P.-O., et al. (2011). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Williams, R. pKa Data Compiled. Organic Chemistry Data. [Link]
-
Mongin, F., et al. (2002). Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. Sci-Hub. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
Skorka, L., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2012). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Sonogashira Reactions: A Comparative Analysis of Halogenated Benzoates
For researchers and professionals in drug development and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
This guide provides an in-depth comparative analysis of commonly used halogenated benzoates—specifically methyl 4-iodobenzoate, methyl 4-bromobenzoate, and methyl 4-chlorobenzoate—as substrates in the Sonogashira reaction. As we will explore, the choice of the halogen atom profoundly impacts reactivity, reaction conditions, and overall efficiency, a critical consideration for process optimization and scale-up.
The Theoretical Framework: Understanding Reactivity Trends
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[3] The generally accepted mechanism, which dictates the reactivity of the aryl halide, is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The strength of the carbon-halogen (C-X) bond is a key determinant in this rate-determining step.
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl .[4] This is inversely correlated with the bond dissociation energies of the C-X bond. The weaker C-I bond is more readily cleaved by the palladium catalyst, allowing for milder reaction conditions and faster reaction rates. Conversely, the stronger C-Cl bond requires more energy to break, necessitating more forcing conditions, such as higher temperatures and more specialized catalyst systems.[4]
The presence of the electron-withdrawing methyl ester group on the benzoate ring activates the aryl halide towards oxidative addition, making these substrates generally good candidates for the Sonogashira reaction.
Caption: General catalytic cycle of the Sonogashira reaction.
Experimental Comparison: A Standardized Protocol
To provide a tangible comparison, we present a standardized protocol for the Sonogashira coupling of phenylacetylene with our three halogenated benzoates of interest. The subsequent table summarizes the expected outcomes based on established reactivity principles and data from various studies.
Detailed Experimental Protocol
Materials:
-
Methyl 4-halobenzoate (iodide, bromide, or chloride) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mL)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the methyl 4-halobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5.0 mL) and triethylamine (3.0 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Slowly add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the comparative Sonogashira coupling.
Comparative Performance Data
The following table illustrates the expected differences in performance when coupling phenylacetylene with methyl 4-iodo-, 4-bromo-, and 4-chlorobenzoate under typical Sonogashira conditions.
| Aryl Halide | Typical Reaction Conditions | Reaction Time | Yield (%) | Comments |
| Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂/CuI, TEA, THF, Room Temp.[5] | 1-3 hours | >90% | Highly reactive, proceeds smoothly under mild conditions. |
| Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂/CuI, TEA, THF, 50-80 °C | 4-12 hours | 70-85% | Less reactive than the iodide, often requires heating for efficient conversion. |
| Methyl 4-chlorobenzoate | Specialized Pd catalyst/ligand, Stronger base (e.g., K₂CO₃), High Temp. (100-140 °C)[6] | 12-24 hours | <50% | Significantly less reactive, requires more robust catalytic systems and harsher conditions. |
Note: The yields and reaction times are illustrative and can vary based on the specific catalyst system, ligand, base, and solvent used.
Practical Considerations and Troubleshooting
For Methyl 4-iodobenzoate:
-
Advantages: High reactivity allows for mild conditions, making it ideal for substrates with sensitive functional groups.
-
Disadvantages: Iodides are generally more expensive and can be less stable than their bromo and chloro counterparts.
For Methyl 4-bromobenzoate:
-
Advantages: Offers a good balance between reactivity and cost. It is a widely used substrate in Sonogashira reactions.
-
Challenges: May require elevated temperatures, which could be detrimental to thermally sensitive molecules. Incomplete conversions can be an issue if conditions are not optimized.
For Methyl 4-chlorobenzoate:
-
Advantages: Chlorides are the most cost-effective and readily available aryl halides.
-
Challenges: Their low reactivity is a significant hurdle.[4] Standard Pd(PPh₃)₂Cl₂/CuI systems are often ineffective.[6] Success hinges on the use of more advanced catalytic systems, which may include:
-
Bulky, electron-rich phosphine ligands: These ligands can facilitate the challenging oxidative addition step.
-
N-heterocyclic carbene (NHC) ligands: These have shown promise in activating aryl chlorides.
-
Higher catalyst loadings and temperatures: Often necessary to drive the reaction to completion.
-
Side reactions: Harsher conditions can lead to a higher incidence of side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
-
Conclusion
The choice of halogenated benzoate in a Sonogashira reaction is a critical decision that balances reactivity, cost, and the chemical nature of the desired product.
-
Methyl 4-iodobenzoate is the substrate of choice for high efficiency and mild conditions, particularly in the late stages of a complex synthesis.
-
Methyl 4-bromobenzoate represents a practical and versatile option, providing good yields under moderately elevated temperatures.
-
Methyl 4-chlorobenzoate , while economically attractive, presents a significant synthetic challenge that requires specialized and carefully optimized reaction conditions.
A thorough understanding of these reactivity trends, coupled with a judicious selection of catalysts and reaction parameters, is paramount for the successful application of the Sonogashira reaction in the demanding fields of pharmaceutical and materials chemistry.
References
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Available at: [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate with substituted terminal alkyne. ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. Available at: [Link]
-
Yi, W.-B., Shi, X.-L., Cai, C., & Zhang, W. (2012). Polymer-supported Pd(0) catalyst for copper- and ligand-free Sonogashira reactions in aqueous media. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Cross-Coupling Reactions of Ethyl 5-bromo-2,3-difluorobenzoate
Introduction: The Critical Role of C-C and C-N Bond Formation with Ethyl 5-bromo-2,3-difluorobenzoate
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex aromatic structures with precise control over their electronic and steric properties is paramount. This compound serves as a valuable and versatile building block in this endeavor. The presence of the electron-withdrawing fluorine atoms and the ester functionality makes this substrate particularly relevant for the construction of novel pharmaceutical candidates and advanced materials. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a key step in the elaboration of this core structure.
The success of these transformations is critically dependent on the choice of phosphine ligand. These ligands play a multifaceted role in the catalytic cycle, influencing the rate and efficiency of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the selection of an appropriate phosphine ligand is even more crucial to overcome the inherent challenges and achieve high yields and selectivity. This guide provides a comparative analysis of the efficacy of various phosphine ligands for this specific substrate, supported by available experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Phosphine Ligands: A Comparative Overview
Phosphine ligands are broadly categorized based on their steric and electronic properties. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands have demonstrated superior performance.[1] These characteristics are essential for promoting the often rate-limiting oxidative addition step and facilitating the final reductive elimination to afford the desired product.
Dialkylbiaryl Phosphines: The Buchwald Ligands
The Buchwald family of dialkylbiaryl phosphine ligands has revolutionized the field of cross-coupling chemistry.[2] Ligands such as SPhos and XPhos are renowned for their robustness and high catalytic activity in a wide range of transformations, including those involving challenging substrates.[1]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high efficacy in Suzuki-Miyaura couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the ligand of choice for demanding Buchwald-Hartwig aminations, particularly with aryl chlorides and hindered substrates.
Ferrocene-Based Phosphines: The Hartwig Contribution
John F. Hartwig and his group have developed highly effective ferrocene-based phosphine ligands. These ligands, characterized by their unique structural motifs, have also proven to be powerful tools in palladium-catalyzed cross-coupling reactions.
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of this compound with various boronic acids, the choice of phosphine ligand significantly impacts the reaction outcome. While direct comparative studies on this specific substrate are limited, data from structurally similar electron-deficient aryl bromides provide valuable insights. Bulky biaryl phosphine ligands are generally favored to achieve high yields.
Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides (Representative Data)
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | >95 | [2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 16 | ~90 | [1] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | ~85 | [2] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | <60 | [2] |
Note: The data presented is for representative electron-deficient aryl bromides and serves as a guide for ligand selection for this compound.
Comparative Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The electron-deficient nature of this compound makes the C-N bond formation challenging. The selection of a highly active catalyst system, particularly the phosphine ligand, is critical for success. Generally, bulky and electron-donating ligands that favor the formation of monoligated palladium species are highly effective.[3]
Table 2: Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides (Representative Data)
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Morpholine | >95 | |
| t-BuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Diphenylamine | >95 | [3] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 18 | Aniline | >90 | [2] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Primary Amine | ~80 | [2] |
Note: The data presented is for representative electron-deficient aryl bromides and serves as a guide for ligand selection for this compound.
Mechanistic Considerations: The "Why" Behind Ligand Efficacy
The superior performance of bulky, electron-rich phosphine ligands in the cross-coupling of electron-deficient aryl halides like this compound can be attributed to their influence on key steps in the catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient aryl bromide. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species.
-
Reductive Elimination: The steric hindrance imposed by the bulky ligand can accelerate the rate of reductive elimination, the product-forming step. This is crucial to prevent catalyst deactivation and side reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the selected phosphine ligand (e.g., SPhos, 0.02 mmol), and a palladium source (e.g., Pd(OAc)₂, 0.01 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination of this compound with an amine is as follows:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18-24 hours), monitoring the reaction progress.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the desired arylamine.
Conclusion and Recommendations
The selection of an appropriate phosphine ligand is a critical parameter for the successful cross-coupling of this compound. Based on the available data for structurally related electron-deficient aryl bromides, the following recommendations can be made:
-
For Suzuki-Miyaura couplings, bulky and electron-rich dialkylbiaryl phosphines such as SPhos and XPhos are excellent starting points, with SPhos often providing superior results for a broad range of substrates.
-
For Buchwald-Hartwig aminations, the more sterically demanding XPhos and its derivatives (e.g., t-BuXPhos) are highly recommended, especially when dealing with challenging amines or when aiming for high yields with this electron-deficient substrate.
It is imperative for researchers to recognize that the optimal ligand may vary depending on the specific coupling partner (boronic acid or amine) and reaction conditions. Therefore, a systematic screening of a small library of state-of-the-art phosphine ligands is often the most effective approach to identify the ideal catalyst system for a novel transformation.
References
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 133(45), 18299–18310. [Link]
- Google Patents. Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
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EPO. Method for producing Suzuki coupling compound catalysed by a nickel compound. [Link]
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ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Google Patents. Patent Application Publication. [Link]
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ResearchGate. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
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ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
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ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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Molander, G. A., & Wisniewski, S. R. (2016). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Accounts of chemical research, 49(8), 1547–1557. [Link]
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ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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ResearchGate. Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]
-
Nature Communications. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. [Link]
- Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
Google Patents. United States Patent. [Link]
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ResearchGate. 3,5-Difluorobenzoic acid. [Link]
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Google Patents. United States Patent. [Link]
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromo-2,3-difluorobenzoate
As researchers and scientists at the forefront of drug development, our most critical asset is our ability to work safely and effectively. Handling novel or specialized reagents like Ethyl 5-bromo-2,3-difluorobenzoate requires not just procedural knowledge, but a deep understanding of why specific precautions are necessary. This guide moves beyond a simple checklist to provide a framework for risk assessment and operational safety, ensuring that every step you take is grounded in authoritative scientific principles.
Immediate Safety Profile: Understanding the Hazard
While specific toxicological data for this compound is limited, its chemical structure—a halogenated aromatic ester—provides clear indicators of its potential hazards. By examining structurally similar compounds, we can establish a robust safety protocol. Analogous chemicals, such as other brominated and fluorinated benzoic acids and esters, are known to cause significant skin and eye irritation[1]. Therefore, we must operate under the assumption that this compound is, at a minimum, a potent irritant.
Primary Hazards:
-
Skin Irritation: Assumed to be a skin irritant, potentially causing redness, itching, and inflammation upon contact[1].
-
Serious Eye Irritation: Direct contact with eyes is likely to cause serious irritation and potential damage[1].
-
Inhalation Hazard: While specific data is unavailable, vapours or aerosols may cause respiratory tract irritation[2][3].
Engineering controls, such as working within a chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure[3].
The Core of Protection: A Multi-Layered PPE Strategy
Effective chemical safety is not about a single piece of equipment, but an integrated system of protection. The following PPE recommendations are designed to provide comprehensive coverage for the handling of this compound in a laboratory setting.
The potential for serious eye irritation necessitates stringent protection. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes are mandatory to protect against splashes and vapours[4].
-
Recommended for High-Risk Operations: When handling larger quantities (>50g) or performing vigorous operations (e.g., heating, sonicating, transferring under pressure), a full-face shield should be worn in addition to safety goggles[5]. This provides a secondary layer of protection for the entire face.
Solvents and chemical reagents can degrade skin's natural protective oils, leading to dermatitis[6]. The choice of glove material is critical for preventing direct contact.
-
Material: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or immersion, heavier-duty gloves made of butyl rubber or other chemically resistant materials are recommended[6].
-
Protocol: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of immediately according to your institution's hazardous waste procedures[2]. Double-gloving is a prudent measure during transfers of significant quantities.
A chemically resistant lab coat is the minimum requirement.
-
Standard Use: A flame-resistant lab coat, buttoned completely, protects against accidental spills.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as large-scale reactions or clean-ups, a chemically resistant apron worn over the lab coat is advised[5][6]. To prevent the buildup of static electricity, which can be an ignition source for flammable solvents often used with this reagent, clothing made from natural fibers like cotton is preferable to synthetic materials[7].
PPE Selection Matrix: Matching Protection to the Task
Your required level of PPE will change based on the specific procedure you are performing. This table provides a clear, at-a-glance guide for common laboratory operations.
| Task/Operation | Engineering Controls | Minimum Required PPE | Rationale |
| Weighing/Aliquotting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles, Lab Coat, Nitrile Gloves | Prevents inhalation of fine particulates and protects against incidental skin/eye contact. |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against splashes during dissolution and transfer of the irritant compound and solvents. |
| Running Reaction at RT | Chemical Fume Hood | Safety Goggles, Lab Coat, Nitrile Gloves | Standard protection for handling a potentially hazardous reaction mixture. |
| Reaction Work-up/Extraction | Chemical Fume Hood | Safety Goggles with Face Shield, Lab Coat, Chemical-Resistant Apron, Double Nitrile or Butyl Rubber Gloves | Increased risk of splashes and exposure during transfers between glassware. A higher level of protection is warranted. |
| Handling >50g Quantities | Chemical Fume Hood | Safety Goggles with Face Shield, Lab Coat, Chemical-Resistant Apron, Butyl Rubber Gloves | Larger quantities increase the potential consequences of a spill or splash, requiring enhanced PPE. |
| Cleaning Glassware | Standard Lab Bench (after quenching) | Safety Goggles, Lab Coat, Nitrile Gloves | Assumes all reactive materials have been quenched. Protection is against residual traces. |
Emergency Protocol: Spill Management
In the event of a spill, a clear and practiced response is essential. All personnel handling this chemical should be familiar with the location of emergency showers, eyewash stations, and spill kits[1].
Step-by-Step Spill Response:
-
Alert: Immediately alert colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Contain: For small spills, use a chemical absorbent from a spill kit to contain the liquid. Work from the outside in.
-
Clean: Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container[3][8].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Sources
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
